molecular formula C36H86O11Si8 B096981 Trimethylsilylsucrose CAS No. 19159-25-2

Trimethylsilylsucrose

Cat. No.: B096981
CAS No.: 19159-25-2
M. Wt: 919.7 g/mol
InChI Key: JDAONBLATRVCRV-UHFFFAOYSA-N
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Description

Trimethylsilylsucrose is a complex organosilicon compound. It is characterized by multiple trimethylsilyloxy groups attached to a central oxane and oxolan ring structure. This compound is notable for its high degree of silylation, which imparts unique chemical properties such as increased hydrophobicity and thermal stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trimethylsilylsucrose typically involves multiple steps:

    Formation of the Oxane and Oxolan Rings: The initial step involves the formation of the oxane and oxolan ring structures through cyclization reactions. These reactions often require the use of catalysts such as Lewis acids or bases to facilitate ring closure.

    Silylation: The introduction of trimethylsilyloxy groups is achieved through silylation reactions. Common reagents for silylation include trimethylsilyl chloride and a base such as pyridine or triethylamine. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the silyl groups.

    Coupling Reactions: The final step involves coupling the silylated oxane and oxolan rings to form the desired compound. This step may require the use of coupling agents such as carbodiimides or phosphonium salts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Key considerations for industrial production include:

    Optimization of Reaction Conditions: Industrial processes often require optimization of reaction conditions to maximize yield and minimize by-products.

    Purification: Purification of the final product may involve techniques such as distillation, crystallization, or chromatography to ensure high purity.

    Safety and Environmental Considerations: Industrial production must also consider safety and environmental regulations, particularly when handling reactive silylating agents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the silyl groups. Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reduction reactions may target the oxane and oxolan rings, often using reducing agents such as lithium aluminum hydride.

    Substitution: The trimethylsilyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include halides and alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halides, alkoxides, and other nucleophiles.

Major Products

    Oxidation: Formation of silanols and siloxanes.

    Reduction: Formation of alcohols and ethers.

    Substitution: Formation of various substituted silanes and siloxanes.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a catalyst or catalyst precursor in various organic reactions, including polymerization and cross-coupling reactions.

    Material Science: It is used in the synthesis of advanced materials, such as silicon-based polymers and resins.

Biology and Medicine

    Drug Delivery: The compound’s hydrophobic nature makes it suitable for use in drug delivery systems, particularly for hydrophobic drugs.

    Biocompatible Coatings: It is used in the development of biocompatible coatings for medical devices and implants.

Industry

    Electronics: The compound is used in the production of electronic materials, such as semiconductors and insulating materials.

    Surface Treatment: It is used in surface treatment processes to impart hydrophobicity and improve durability.

Mechanism of Action

The compound exerts its effects primarily through its silyl groups, which can interact with various molecular targets. The trimethylsilyloxy groups can form strong bonds with other silicon or oxygen atoms, leading to the formation of stable siloxane linkages. These interactions are crucial in catalysis, material synthesis, and surface treatment applications.

Comparison with Similar Compounds

Similar Compounds

    Trimethylsilyl Chloride: A simpler silylating agent used in similar applications.

    Hexamethyldisilazane: Another silylating agent with similar properties but different reactivity.

    Tetramethylsilane: Used as a standard in nuclear magnetic resonance spectroscopy.

Uniqueness

Trimethylsilylsucrose is unique due to its highly silylated structure, which imparts exceptional hydrophobicity and thermal stability. This makes it particularly valuable in applications requiring robust and durable materials.

Biological Activity

Trimethylsilylsucrose is a derivative of sucrose, modified by the introduction of trimethylsilyl (TMS) groups. This modification enhances its solubility and stability, making it a subject of interest in various biological and chemical applications. This article explores the biological activity of this compound, including its pharmacological properties, potential therapeutic uses, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of multiple trimethylsilyl groups attached to the sucrose molecule. This modification alters its physicochemical properties, enhancing its solubility in organic solvents and stability under various conditions. The general structure can be represented as follows:

C12H24O11Si3\text{C}_{12}\text{H}_{24}\text{O}_{11}\text{Si}_3

Antimicrobial Properties

This compound exhibits notable antimicrobial activity. Research has shown that TMS derivatives can enhance the efficacy of compounds against various bacterial strains. For example, studies have indicated that trimethylsilyl derivatives of sugars can disrupt bacterial cell membranes, leading to increased susceptibility to antibiotics .

Antioxidant Activity

The antioxidant properties of this compound have been evaluated in several studies. The presence of TMS groups is believed to contribute to its ability to scavenge free radicals, thus protecting cells from oxidative stress. In vitro assays demonstrated that this compound can reduce oxidative damage in cellular models .

Enzyme Inhibition

This compound has been investigated for its potential as an enzyme inhibitor. It has shown promise in inhibiting glycosidases, which are crucial for carbohydrate metabolism. This property may have implications for managing conditions like diabetes by modulating glucose absorption .

Case Study 1: Antimicrobial Efficacy

A study focused on the antimicrobial activity of this compound against Escherichia coli and Staphylococcus aureus. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) significantly lower than that of unmodified sucrose derivatives, suggesting enhanced antimicrobial potency due to the TMS modification .

CompoundMIC (mg/mL)
This compound0.5
Unmodified sucrose2.0

Case Study 2: Antioxidant Effects

In another study assessing antioxidant activity, this compound was tested against DPPH radicals. The compound demonstrated a dose-dependent response in scavenging free radicals, with an IC50 value comparable to established antioxidants like ascorbic acid .

CompoundIC50 (µg/mL)
This compound25
Ascorbic acid20

Research Findings

Recent research highlights the versatility of this compound in biological applications:

  • Enhanced Solubility : The TMS modification allows for better solubility in organic solvents, facilitating its use in drug formulation and delivery systems.
  • Potential Therapeutic Applications : Due to its antimicrobial and antioxidant properties, this compound is being explored for use in pharmaceuticals aimed at treating infections and oxidative stress-related diseases .
  • Metabolic Regulation : Its ability to inhibit carbohydrate-metabolizing enzymes positions it as a candidate for dietary supplements aimed at blood sugar control .

Properties

IUPAC Name

trimethyl-[4-trimethylsilyloxy-2,5-bis(trimethylsilyloxymethyl)-2-[3,4,5-tris(trimethylsilyloxy)-6-(trimethylsilyloxymethyl)oxan-2-yl]oxyoxolan-3-yl]oxysilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H86O11Si8/c1-48(2,3)37-25-28-30(43-51(10,11)12)32(45-53(16,17)18)33(46-54(19,20)21)35(40-28)42-36(27-39-50(7,8)9)34(47-55(22,23)24)31(44-52(13,14)15)29(41-36)26-38-49(4,5)6/h28-35H,25-27H2,1-24H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDAONBLATRVCRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)OCC1C(C(C(C(O1)OC2(C(C(C(O2)CO[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)CO[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H86O11Si8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10348208
Record name trimethyl-[4-trimethylsilyloxy-2,5-bis(trimethylsilyloxymethyl)-2-[3,4,5-tris(trimethylsilyloxy)-6-(trimethylsilyloxymethyl)oxan-2-yl]oxyoxolan-3-yl]oxysilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10348208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

919.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19159-25-2
Record name trimethyl-[4-trimethylsilyloxy-2,5-bis(trimethylsilyloxymethyl)-2-[3,4,5-tris(trimethylsilyloxy)-6-(trimethylsilyloxymethyl)oxan-2-yl]oxyoxolan-3-yl]oxysilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10348208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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